N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, the class of compounds to which our compound belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Activities
Pyrimidines have been found to exhibit antibacterial and antiviral properties . This makes them potential candidates for the development of new drugs to combat bacterial and viral infections.
Antifungal and Antituberculosis Effects
In addition to their antibacterial and antiviral properties, pyrimidines also show antifungal and antituberculosis effects . This suggests that they could be used in the treatment of fungal infections and tuberculosis.
Cancer Treatment
Pyrimidines have been found to inhibit the growth of certain cancer cell lines . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
Inhibition of Tumor Necrosis Factor-α (TNF-α)
Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported. Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are likely to be inflammatory mediators . Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This inhibition can reduce inflammation, as these mediators are responsible for the initiation and propagation of inflammatory responses .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the inflammatory mediators, it can disrupt the signaling pathways that lead to inflammation . Additionally, pyrimidine ribonucleotides, which are structurally related to this compound, are involved in multiple cellular processes that maintain cell growth and metabolism . Therefore, this compound might also influence these processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory activity. By inhibiting key inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
N-(3-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-7-16-19-9-15(18(24)21(16)10-11)17(23)20-14-5-3-4-13(8-14)12(2)22/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUPBNOFWFZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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